molecular formula C21H28N6O2 B2857731 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide CAS No. 2034408-69-8

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide

Cat. No.: B2857731
CAS No.: 2034408-69-8
M. Wt: 396.495
InChI Key: QTKVQICPQXTPAB-UHFFFAOYSA-N
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Description

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, a quinazoline ring, and a piperidine ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and quinazoline intermediates, followed by their coupling with the piperidine derivative. Common reagents used in these reactions include:

    Pyrimidine synthesis: Starting materials such as 4,5-dimethyl-6-oxopyrimidine, with reagents like phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

    Quinazoline synthesis: Starting materials such as 5,6,7,8-tetrahydroquinazoline, with reagents like ammonium formate and palladium on carbon (Pd/C).

    Coupling reaction: The final coupling step involves the use of acetic anhydride and a base such as triethylamine (TEA) to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide or pyrimidine moieties using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide: Unique due to its combination of pyrimidine, quinazoline, and piperidine rings.

    2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)ethanamide: Similar structure but with an ethanamide group instead of acetamide.

    2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)propionamide: Similar structure but with a propionamide group instead of acetamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c1-14-15(2)24-13-27(21(14)29)11-19(28)25-16-7-9-26(10-8-16)20-17-5-3-4-6-18(17)22-12-23-20/h12-13,16H,3-11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKVQICPQXTPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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